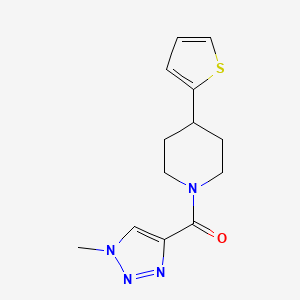

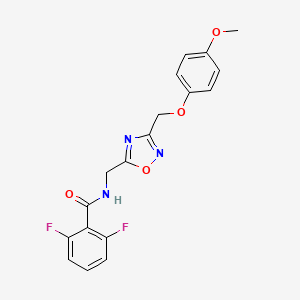

![molecular formula C7H9N3O2S B2988157 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one CAS No. 2198914-09-7](/img/structure/B2988157.png)

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one oxygen atom, two carbon atoms, and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of different physicochemical and analytical means . The exact synthesis process for “3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one” is not specified in the available resources.Applications De Recherche Scientifique

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory effects. For example, certain derivatives have demonstrated inhibition in paw edema comparable to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity

Novel compounds synthesized from 1,3,4-thiadiazole derivatives have been studied for their potential to exhibit significant antimicrobial activity against various pathogens .

Anticancer Potential

Some 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, including leukemia and cervical carcinoma cells .

Synthesis of Antimicrobial Agents

New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antimicrobial agents .

Broad Spectrum Antipathogenic Activity

The thiadiazole ring has shown a broad spectrum of activity against various pathogens, prompting extensive research into the synthesis of new antibacterial and antifungal agents .

Antioxidant Potential

Certain thiadiazole derivatives have demonstrated significant antioxidant potential in addition to their anticancer properties .

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets with distinct affinities .

Mode of Action

1,3,4-thiadiazole derivatives have been found to disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

One study suggests that a 2-amino-1,3,4-thiadiazole derivative inhibits the extracellular signal-regulated kinase pathway, leading to cell cycle arrest in human non-small lung carcinoma cells .

Pharmacokinetics

The sulfur atom of the thiadiazole ring in similar compounds has been noted to improve liposolubility, allowing these compounds to easily cross cellular membranes .

Result of Action

1,3,4-thiadiazole derivatives have been found to possess a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in medium polarizability can induce effects of keto/enol tautomerism in 1,3,4-thiadiazole analogues . .

Propriétés

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-4-9-10-7(13-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWGCCMFAACMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)